![molecular formula C28H33N5O2S B2417472 N-环戊基-4-异戊基-1-((3-甲基苄基)硫代)-5-氧代-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺 CAS No. 2034302-46-8](/img/no-structure.png)

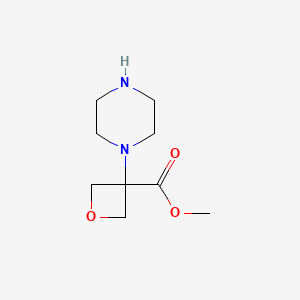

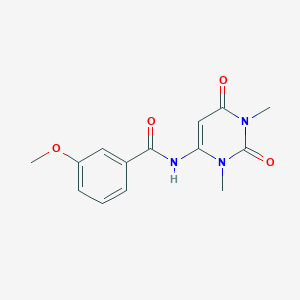

N-环戊基-4-异戊基-1-((3-甲基苄基)硫代)-5-氧代-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known to bind readily in biological systems with a variety of enzymes and receptors, showing versatile biological activities . Thiadiazoles, on the other hand, are a class of compounds that contain a five-membered ring system with a sulfur atom, two nitrogen atoms, and two carbon atoms . They exhibit a wide variety of biological activities .

Molecular Structure Analysis

1,2,4-Triazoles exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . They act as important pharmacophores by interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .科学研究应用

- 1,2,4-triazole-containing compounds exhibit promising anticancer properties. Researchers have explored derivatives of this scaffold as potential inhibitors of cancer cell growth .

- The N–C–S linkage in 1,2,4-triazoles contributes to their antimicrobial activity. These compounds have been studied as potential agents against bacteria and fungi .

- 1,2,4-triazoles have demonstrated anti-inflammatory effects. They may modulate inflammatory pathways and reduce inflammation-related symptoms .

- Compounds containing the 1,2,4-triazole scaffold often exhibit antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress .

- Some 1,2,4-triazoles possess analgesic properties. These compounds may act on pain receptors or pain signaling pathways .

- Beyond pharmaceuticals, 1,2,4-triazoles find use in agrochemistry. They may serve as fungicides, herbicides, or plant growth regulators .

Anticancer Activity

Antimicrobial Agents

Anti-inflammatory Properties

Antioxidant Activity

Analgesic Effects

Agrochemical Applications

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves the reaction of 4-isopentyl-2-phenyl-4,5-dihydro-1H-[1,2,4]triazolo[4,3-a]quinazolin-1-one with N-cyclopentyl-3-methylbenzylthioacetamide, followed by cyclization and carboxylation reactions." "Starting Materials": [ "4-isopentyl-2-phenyl-4,5-dihydro-1H-[1,2,4]triazolo[4,3-a]quinazolin-1-one", "N-cyclopentyl-3-methylbenzylthioacetamide", "Sodium hydride", "Carbon dioxide", "Dimethylformamide", "Chloroform", "Methanol", "Ethyl acetate", "Acetic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: To a stirred suspension of 4-isopentyl-2-phenyl-4,5-dihydro-1H-[1,2,4]triazolo[4,3-a]quinazolin-1-one (1.0 g, 3.5 mmol) in dry dimethylformamide (DMF) (10 mL) at 0°C, add sodium hydride (60% dispersion in oil, 0.17 g, 4.2 mmol) in small portions. Stir the reaction mixture for 30 min at 0°C.", "Step 2: To the above reaction mixture, add N-cyclopentyl-3-methylbenzylthioacetamide (1.3 g, 4.2 mmol) in DMF (5 mL) dropwise at 0°C. Stir the reaction mixture for 2 h at 0°C.", "Step 3: Add chloroform (20 mL) to the reaction mixture and extract the product. Wash the organic layer with water (10 mL × 3) and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to obtain a crude product.", "Step 4: Dissolve the crude product in methanol (10 mL) and add sodium bicarbonate (0.5 g, 6.0 mmol) to the solution. Stir the reaction mixture for 30 min at room temperature.", "Step 5: Filter the reaction mixture and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash the organic layer with water (10 mL × 3). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a crude product.", "Step 6: Dissolve the crude product in a mixture of ethyl acetate and acetic acid (9:1, v/v) (10 mL) and add carbon dioxide gas to the solution. Stir the reaction mixture for 2 h at room temperature.", "Step 7: Filter the reaction mixture and concentrate the filtrate under reduced pressure. Recrystallize the residue from ethyl acetate to obtain the final product, N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide." ] } | |

CAS 编号 |

2034302-46-8 |

产品名称 |

N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

分子式 |

C28H33N5O2S |

分子量 |

503.67 |

IUPAC 名称 |

N-cyclopentyl-4-(3-methylbutyl)-1-[(3-methylphenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C28H33N5O2S/c1-18(2)13-14-32-26(35)23-12-11-21(25(34)29-22-9-4-5-10-22)16-24(23)33-27(32)30-31-28(33)36-17-20-8-6-7-19(3)15-20/h6-8,11-12,15-16,18,22H,4-5,9-10,13-14,17H2,1-3H3,(H,29,34) |

SMILES |

CC1=CC(=CC=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3CCC(C)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

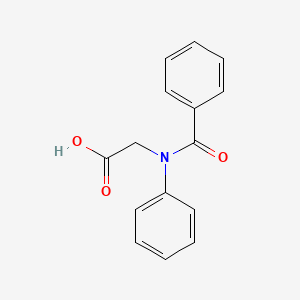

![8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2417389.png)

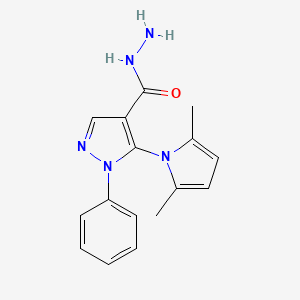

![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2417391.png)

![7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride](/img/structure/B2417397.png)

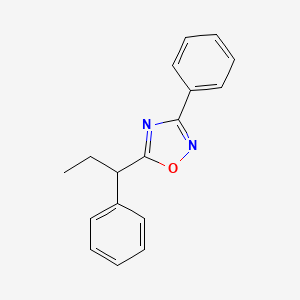

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2417410.png)